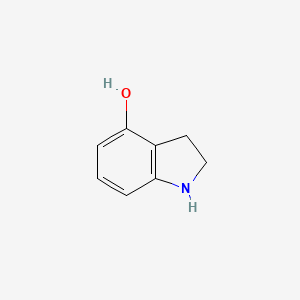

4-Indolinol

Übersicht

Beschreibung

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The structure consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a huge number of natural products .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers . This is the first iron-catalyzed cyanoalkylation reaction using AIBN, and excellent exo-selectivity was achieved in all cases .Molecular Structure Analysis

An analysis of molecular structures of the indoline alkaloids showed that both N1 and N4 were tetrahedral (trigonal pyramidal sp3-hybridization) . Only indolines can form double salts under ordinary conditions via protonation of the N atoms .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Wissenschaftliche Forschungsanwendungen

Entwicklung von Krebsmedikamenten

4-Indolinol: Derivate werden zunehmend auf ihr Potenzial in der Entwicklung von Krebsmedikamenten untersucht. Die Indolinstruktur ist in vielen Naturprodukten vorhanden und hat sich bei der Konstruktion neuer Medikamentenstrukturen als vielversprechend erwiesen. Diese Verbindungen werden auf ihre Fähigkeit untersucht, Krebszellen selektiv anzugreifen und gleichzeitig unerwünschte Nebenwirkungen zu minimieren, die bei der konventionellen Chemotherapie häufig auftreten .

Antibakterielle Mittel

Die antibakteriellen Eigenschaften von This compound sind bedeutend, insbesondere angesichts der zunehmenden Antibiotikaresistenz. Indolin-verwandte Alkaloide wurden als Antibiotika entwickelt, und laufende Forschungsarbeiten zielen darauf ab, ihre Wirksamkeit gegen resistente Bakterienstämme zu verbessern .

Behandlung von Herz-Kreislauf-Erkrankungen

This compound: Verbindungen werden auf ihre Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht. Ihre einzigartige Struktur ermöglicht die Interaktion mit Protein-Aminosäureresten, was zur Entwicklung neuer Behandlungen für Bluthochdruck und andere Herz-Kreislauf-Erkrankungen führen könnte .

Entzündungshemmende und schmerzlindernde Medikamente

Die entzündungshemmenden und schmerzlindernden Anwendungen von This compound werden aufgrund seiner strukturellen Vorteile untersucht. Die Fähigkeit der Verbindung, sowohl als Wasserstoffbrücken-Donor als auch als -Akzeptor zu wirken, macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente .

Neuroprotektive Mittel

Kürzliche Studien konzentrierten sich auf die Gestaltung und Synthese von This compound-Derivaten als multifunktionelle neuroprotektive Mittel. Diese Verbindungen haben schützende Wirkungen gegen oxidativen Stress-induzierten Zelltod gezeigt, der ein Schlüsselfaktor bei der Bekämpfung von Erkrankungen wie ischämischem Schlaganfall ist .

Synthese von heterocyclischen Verbindungen

This compound: spielt eine entscheidende Rolle in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Verbindungen. Seine Vielseitigkeit als stickstoffbasierte heterocyclische Plattform macht es zu einem wichtigen Element im Werkzeugkasten des organischen Chemikers zur Herstellung neuer Verbindungen mit potenzieller chemischer und biomedizinischer Relevanz .

Wirkmechanismus

Target of Action

Indoline-4-ol, like other indole derivatives, plays a significant role in cell biology . It is a biologically active compound used for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indoline-4-ol, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are crucial for their effectiveness as therapeutic agents .

Result of Action

Indole derivatives are known to have various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Indoline-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, Indoline-4-ol derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .

Cellular Effects

Indoline-4-ol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some Indoline-4-ol derivatives significantly elevated the cell survival rate .

Molecular Mechanism

Indoline-4-ol exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some Indoline-4-ol derivatives exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Temporal Effects in Laboratory Settings

The effects of Indoline-4-ol change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Indoline-4-ol vary with different dosages in animal models . For instance, some Indoline-4-ol derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .

Metabolic Pathways

Indoline-4-ol is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of Indoline-4-ol within cells and tissues are complex processes that involve various transporters or binding proteins

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWAUBQOFLVUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235249 | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85926-99-4 | |

| Record name | 4-Hydroxyindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85926-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

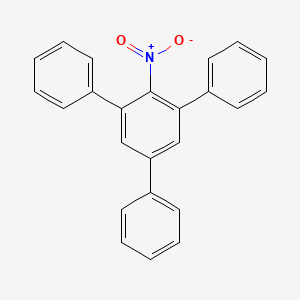

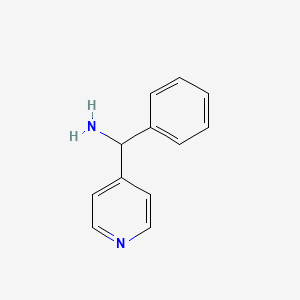

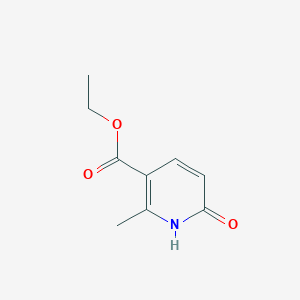

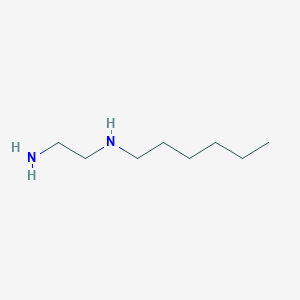

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)